4-(p-Tolyloxy)phenylboronic acid

Descripción general

Descripción

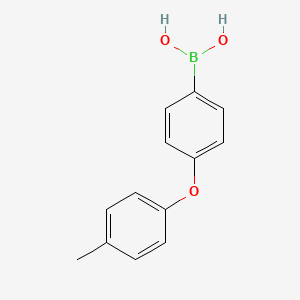

4-(p-Tolyloxy)phenylboronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a p-tolyloxy group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, where it serves as a versatile reagent for forming carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(p-Tolyloxy)phenylboronic acid typically involves the reaction of p-tolyloxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent the hydrolysis of reactive intermediates .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Análisis De Reacciones Químicas

Nickel-Catalyzed Aryldifluoromethylation

4-(p-Tolyloxy)phenylboronic acid participates in nickel-catalyzed couplings with aryloxydifluoromethyl bromides under optimized conditions (NiCl₂·glyme, DABCO, and 4,4’-dimethyl-2,2’-bipyridine ligand). Key findings:

-

Substrate scope : Electron-withdrawing (-NO₂, -Cl) and donating (-MeO, -Me) groups on arylboronic acids yield products in 56–91% efficiency .

-

Mechanism : Radical trapping experiments (TEMPO, PBN) and single-electron transfer inhibitors confirm a radical-involved pathway .

| Substituent on Arylboronic Acid | Product Yield (%) |

|---|---|

| -NO₂ (Electron-withdrawing) | 85 |

| -OMe (Electron-donating) | 91 |

| -Cl (Moderate) | 76 |

Suzuki-Miyaura Coupling

In palladium-catalyzed Suzuki reactions, derivatives of phenylboronic acid couple with aryl halides to form biaryls. For example:

-

4-Bromoanisole reacts with phenylboronic acid using 0.25 mol% Pd catalyst and K₂CO₃ in ethanol, achieving >99% yield at 80°C .

-

The para-tolyloxy group may enhance steric and electronic effects, though direct data on this compound requires extrapolation from analogous systems .

Catalytic Reduction in Click Chemistry

This compound reduces Cu(II) to Cu(I) in azide-alkyne cycloadditions (CuAAC), enabling regioselective 1,4-disubstituted triazole synthesis:

-

Conditions : CuSO₄ (10 mol%), phenylboronic acid (20 mol%), H₂O/iPrOH, microwave irradiation (125°C, 10–15 min) .

-

Yields : 75–95% for diverse azides and alkynes, with no bis-triazole byproducts .

Proposed Mechanism :

Dehydration and Boroxine Formation

Like phenylboronic acid, this compound undergoes dehydration to form trimeric boroxines:

-

Thermal dehydration is facilitated at 80–120°C, with yields dependent on solvent and drying agents .

Halodeboronation

The compound undergoes regioselective halogenation with aqueous halogens:

-

Bromination and iodination proceed efficiently, though direct data on the para-tolyloxy variant is limited .

Biochemical Interactions

The boronic acid moiety binds cis-diols in carbohydrates, enabling applications in:

-

Sugar sensing : Selective recognition of fructose and glucose via reversible ester formation.

-

Enzyme inhibition : Potential protease inhibition through boronate-arginine interactions .

Protecting Group for Diols

This compound forms stable esters with 1,2- or 1,3-diols, reversible under acidic conditions:

Comparative Reactivity

| Reaction Type | This compound | Phenylboronic Acid |

|---|---|---|

| Suzuki Coupling Efficiency | High (extrapolated) | 85–99% |

| CuAAC Catalytic Activity | 75–95% | Not reported |

| Halodeboronation Rate | Moderate (predicted) | Fast |

Aplicaciones Científicas De Investigación

4-(p-Tolyloxy)phenylboronic acid is a phenylboronic acid derivative with diverse applications, particularly in biomedical and chemical fields. Phenylboronic acids, including this compound, are notable for their ability to form reversible covalent bonds with diol-containing compounds, making them valuable in various applications such as drug delivery, glucose sensing, and cancer treatment .

Biomedical Applications

- Drug Delivery Systems :

- Glucose Sensing :

- 4-Formylphenylboronic acid (4-FPBA) conjugated with chitosan (CS) has shown potential in glucose-dependent insulin delivery systems . The amount of insulin released is higher with increased glucose levels, demonstrating its efficacy in regulating insulin release .

- Modifying polymers with phenylboronic acid can lower the pKa, enhancing glucose responsiveness under physiological conditions .

- Enzyme Inhibition :

- Tumor Targeting :

- Bone Tissue Regeneration :

Chemical and Material Science Applications

- Antimicrobial Activity :

- Flame Retardants :

- Catalysis :

- Phenylboronic acids and their derivatives are used as catalysts in various organic reactions, such as Suzuki-Miyaura coupling.

Tables of Applications

Case Studies

- Prostate Cancer Cell Migration Inhibition : Phenylboronic acid (PBA) inhibits the migration of prostate cancer cell lines and non-tumorigenic prostate cells. PBA is more potent than boric acid (BA) in targeting metastatic and proliferative properties of cancer cells. Treatment with 1mM PBA decreases activities of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells, but not in normal prostate cells .

- Ovarian Cancer Cell Apoptosis : Phenylboronic acid and benzoxaborole derivatives exhibit antiproliferative activity in cancer cell lines. 2-Fluoro-6-formylphenylboronic acid is a highly active antiproliferative agent .

Mecanismo De Acción

The mechanism of action of 4-(p-Tolyloxy)phenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium complex, followed by reductive elimination to form the carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center, which then couples with the electrophilic aryl halide.

Comparación Con Compuestos Similares

Phenylboronic Acid: Lacks the p-tolyloxy group and is a simpler boronic acid used in similar reactions.

4-Formylphenylboronic Acid: Contains a formyl group instead of the p-tolyloxy group, leading to different reactivity and applications.

4-(Trifluoromethyl)phenylboronic Acid: Features a trifluoromethyl group, which imparts unique electronic properties.

Uniqueness: 4-(p-Tolyloxy)phenylboronic acid is unique due to the presence of the p-tolyloxy group, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in specific synthetic applications where the electronic effects of the substituent play a crucial role.

Actividad Biológica

4-(p-Tolyloxy)phenylboronic acid (CAS No. 1029438-40-1) is a boronic acid derivative that has garnered attention for its unique chemical properties and potential biological applications. This compound is characterized by its ability to form reversible covalent bonds with diols, making it useful in various biochemical contexts, particularly in drug delivery and targeting.

This compound features a phenyl group with a p-tolyl ether substituent, which enhances its lipophilicity and cellular uptake. The boronic acid moiety enables selective interactions with biological molecules, particularly those containing cis-diol functionalities, such as sugars and certain biomolecules.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Cellular Uptake and Targeting : Studies have demonstrated that phenylboronic acid derivatives can enhance the cellular uptake of therapeutic agents. For instance, micelles functionalized with boronic acid ligands showed improved delivery of small interfering RNA (siRNA) into cells by utilizing boron transporters for enhanced internalization .

- Gene Silencing : In experiments involving E. siliculosus, PBA-modified micelles facilitated significant gene silencing effects. For example, the treatment with FPBA-modified micelles resulted in a 74% reduction in Myrosinase transcripts, indicating effective siRNA delivery and subsequent gene knockdown .

- Enzyme Interactions : The compound has been studied for its interactions with enzymes such as alkaline phosphatase. Boronic acids can form stable complexes with enzymes, enhancing their immobilization on affinity chromatography supports . This property can be exploited for enzyme stabilization and targeted drug delivery.

Research Findings

A variety of studies have explored the implications of this compound in biological systems:

Case Studies

- siRNA Delivery in Algae : A study focused on the delivery of siRNA using PBA-modified micelles demonstrated successful gene silencing through effective cellular uptake mechanisms. The results indicated that the presence of boronic acid significantly enhanced the internalization efficiency compared to unmodified carriers .

- Enzyme Affinity Chromatography : Research on the immobilization of alkaline phosphatase using phenylboronic acid bioconjugates revealed that these conjugates exhibited enhanced stability and retention compared to traditional methods, highlighting their potential for use in biochemical assays and therapeutic applications .

Propiedades

IUPAC Name |

[4-(4-methylphenoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO3/c1-10-2-6-12(7-3-10)17-13-8-4-11(5-9-13)14(15)16/h2-9,15-16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBNVRIPFXSBOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2=CC=C(C=C2)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.